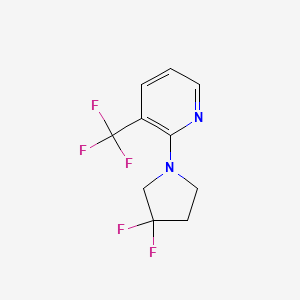

2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine

CAS No.: 1707358-15-3

Cat. No.: VC2766294

Molecular Formula: C10H9F5N2

Molecular Weight: 252.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707358-15-3 |

|---|---|

| Molecular Formula | C10H9F5N2 |

| Molecular Weight | 252.18 g/mol |

| IUPAC Name | 2-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C10H9F5N2/c11-9(12)3-5-17(6-9)8-7(10(13,14)15)2-1-4-16-8/h1-2,4H,3,5-6H2 |

| Standard InChI Key | IKNBKCRSIOSRAN-UHFFFAOYSA-N |

| SMILES | C1CN(CC1(F)F)C2=C(C=CC=N2)C(F)(F)F |

| Canonical SMILES | C1CN(CC1(F)F)C2=C(C=CC=N2)C(F)(F)F |

Introduction

2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine is a synthetic organic compound characterized by the presence of both pyrrolidine and pyridine rings, along with fluorine atoms. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.

Synthesis Methods

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions:

-

Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

-

Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

-

Coupling with Pyridine: The pyrrolidine derivative is then coupled with a pyridine ring through nucleophilic substitution or other coupling reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

-

Oxidation: Using oxidizing agents like potassium permanganate.

-

Reduction: Using reducing agents such as lithium aluminum hydride.

-

Substitution: Nucleophilic and electrophilic substitution reactions, especially at the pyridine ring.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine has several applications in scientific research:

-

Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

-

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

-

Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The fluorine atoms play a crucial role in enhancing its binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Biological Activity

This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. It is being explored for various therapeutic applications, including neurological disorders and other diseases where its unique structural features may offer advantages.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume